Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride
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Overview
Description
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the core structure, followed by the introduction of dimethylamino groups and the esterification of butanedioic acid. Common reagents used in these reactions include dimethylamine, phenol derivatives, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and alcohols.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biochemical pathways and exerting its effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, dimethyl ester
- 2-(Dimethylamino)ethyl methacrylate
- Phenoxyacetic acid derivatives
Uniqueness
Butanedioic acid, mono(2-(dimethylamino)-1-((2-(2-(4-(dimethylamino)phenyl)ethyl)phenoxy)methyl)ethyl) ester, dihydrochloride is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific chemical interactions and properties.
Properties
CAS No. |
86819-19-4 |
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Molecular Formula |
C25H36Cl2N2O5 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-[4-(dimethylamino)phenyl]ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;dihydrochloride |
InChI |
InChI=1S/C25H34N2O5.2ClH/c1-26(2)17-22(32-25(30)16-15-24(28)29)18-31-23-8-6-5-7-20(23)12-9-19-10-13-21(14-11-19)27(3)4;;/h5-8,10-11,13-14,22H,9,12,15-18H2,1-4H3,(H,28,29);2*1H |
InChI Key |
UOWCWVIUCLJTSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC=C(C=C2)N(C)C)OC(=O)CCC(=O)O.Cl.Cl |
Origin of Product |
United States |
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